Fingolimod-d4 Fingolimod-d4 Fingolimod-d4 is intended for use as an internal standard for the quantification of fingolimod by GC- or LC-MS. Fingolimod is a derivative of ISP-1 (myriocin), a fungal metabolite of the Chinese herb I. sinclarii as well as a structural analog of sphingosine. It is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs. Fingolimod is phosphorylated by sphingosine kinase, which then acts as a potent agonist at four of the sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5). Down-regulation of S1P1 receptors on T and B lymphocytes by fingolimod results in defective egress of these cells from spleen, lymph nodes, and Peyer’s patch. Fingolimod also enhances the activity of the sphingosine transporter Abcb1 and the leukotriene C4 transporter Abcc1 and inhibits cytosolic phospholipase A2 activity.
Isotope labelled Fingolimod. Fingolimod is a novel immune modulator that prolongs allograft transplant survival in numerous models by inhibiting lymphocyte emigration from lymphoid organs.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0196415
InChI: InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3/i15D2,16D2
SMILES: CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N
Molecular Formula: C19H33NO2
Molecular Weight: 311.5 g/mol

Fingolimod-d4

CAS No.:

Cat. No.: VC0196415

Molecular Formula: C19H33NO2

Molecular Weight: 311.5 g/mol

Purity: 98.3% HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

Fingolimod-d4 -

Molecular Formula C19H33NO2
Molecular Weight 311.5 g/mol
IUPAC Name 2-amino-1,1,3,3-tetradeuterio-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol
Standard InChI InChI=1S/C19H33NO2/c1-2-3-4-5-6-7-8-17-9-11-18(12-10-17)13-14-19(20,15-21)16-22/h9-12,21-22H,2-8,13-16,20H2,1H3/i15D2,16D2
Standard InChI Key KKGQTZUTZRNORY-ONNKGWAKSA-N
Isomeric SMILES [2H]C([2H])(C(CCC1=CC=C(C=C1)CCCCCCCC)(C([2H])([2H])O)N)O
SMILES CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N
Canonical SMILES CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N
Appearance White Solid

Chemical Identity and Structure

Fingolimod-d4 is a deuterium-labeled analog of fingolimod, a sphingosine-1-phosphate receptor modulator. The compound is characterized by the replacement of four hydrogen atoms with deuterium atoms at specific positions in the molecular structure, creating a stable isotopic variant that maintains the pharmacological properties of the parent compound while providing distinctive mass spectrometric characteristics .

Nomenclature and Identification

Fingolimod-d4 is identified through several systematic and common names in scientific literature:

ParameterDetails
IUPAC Name2-amino-1,1,3,3-tetradeuterio-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol
Alternative Names2-amino-2-(4-octylphenethyl)propane-1,1,3,3-d4-1,3-diol
CAS Registry Numbers1346747-38-3 (free base form), 1346604-90-7 (hydrochloride salt)
Product CodesTMIH-0236, HY-11063S

The compound exists in both free base form and as a hydrochloride salt (Fingolimod-d4 HCl), each with distinct CAS registry numbers reflecting their different chemical compositions .

Structural Characteristics

Fingolimod-d4 maintains the core structural features of fingolimod while incorporating four deuterium atoms at the hydroxymethyl groups:

PropertyValue
Molecular Formula (free base)C₁₉H₂₉D₄NO₂
Molecular Formula (HCl salt)C₁₉H₂₉D₄ClNO₂
Molecular Weight (free base)311.5 g/mol
Molecular Weight (HCl salt)347.96 g/mol
SMILES Notation[2H]C([2H])(O)C(N)(CCC1=CC=C(CCCCCCCC)C=C1)C([2H])([2H])O

The structure features a 4-octylphenyl group connected to a propane-1,3-diol backbone with an amino group at the central carbon. The deuterium atoms are specifically located at the hydroxymethyl groups, replacing the hydrogen atoms at these positions .

Physical and Chemical Properties

Fingolimod-d4 exhibits physical and chemical properties that are largely similar to the parent compound fingolimod, with the primary difference being the mass shift due to deuterium incorporation.

Physicochemical Characteristics

The physicochemical profile of Fingolimod-d4 provides insight into its behavior in biological systems and analytical applications:

PropertyValueMethod
AppearanceWhite to off-white solidVisual
XLogP3-AA4.2Computed
Hydrogen Bond Donor Count3Computed
Hydrogen Bond Acceptor Count3Computed
Rotatable Bond Count12Computed
Topological Polar Surface Area66.5 ŲComputed
Heavy Atom Count22Computed
Complexity258Computed
Storage ParameterRecommendation
Temperature-20°C
ContainerAirtight, light-resistant
HumidityLow humidity environment
FormSolid

These storage conditions help preserve the integrity of the deuterium labeling and prevent degradation of the compound during long-term storage .

Synthesis and Production

Fingolimod-d4 is synthesized through specialized deuteration protocols that selectively incorporate deuterium atoms at specific positions in the molecular structure.

Synthetic Approaches

The synthesis of Fingolimod-d4 typically involves deuteration of key intermediates in the fingolimod synthetic pathway. While specific synthetic routes are proprietary to manufacturers, the general approach involves:

  • Synthesis of the core structure with appropriate protecting groups

  • Selective deuteration using deuterated reagents (e.g., D₂O, NaBD₄)

  • Deprotection and isolation of the final deuterated compound

The deuterium incorporation is typically achieved at high isotopic purity (>98% D), which is essential for the compound's application as an internal standard in mass spectrometry .

Applications in Analytical Chemistry

Fingolimod-d4 serves primarily as an analytical tool, particularly in mass spectrometry applications focused on quantification of fingolimod in biological samples.

Internal Standard for Mass Spectrometry

The primary application of Fingolimod-d4 is as an internal standard for the quantitative analysis of fingolimod in biological matrices:

ApplicationDescriptionBenefit
LC-MS/MS AnalysisUsed as internal standard for fingolimod quantificationCorrects for matrix effects and variations in extraction efficiency
GC-MS AnalysisDeuterated internal standard for gas chromatographyEnables accurate quantification with clear isotopic separation
Bioanalytical Method ValidationReference standard for method developmentEnsures analytical accuracy and precision
Pharmacokinetic StudiesFacilitates accurate measurement of fingolimod concentrationsSupports reliable PK/PD modeling

The deuterium labeling creates a mass shift of +4 Da relative to the parent compound, allowing clear differentiation between the analyte and internal standard while maintaining nearly identical chromatographic behavior .

Advantages of Deuterium Labeling

Fingolimod-d4 offers several advantages as a stable isotope-labeled internal standard:

  • Co-elutes with fingolimod during chromatographic separation

  • Exhibits identical extraction recovery from biological matrices

  • Provides distinctive mass spectral pattern for selective detection

  • Maintains chemical stability similar to the parent compound

  • Demonstrates negligible isotopic exchange under typical analytical conditions

These properties make Fingolimod-d4 an ideal internal standard for the accurate quantification of fingolimod in complex biological samples .

Relationship to Fingolimod

Understanding the relationship between Fingolimod-d4 and its parent compound provides context for its applications and significance.

Fingolimod Overview

Fingolimod is a sphingosine-1-phosphate receptor modulator with immunomodulatory properties:

AspectDescription
OriginDerivative of ISP-1 (myriocin), a fungal metabolite from the Chinese herb Isaria sinclarii
ClassificationSphingosine analog, S1P receptor modulator
MechanismActs as a functional antagonist at S1P₁ receptors through receptor internalization
Clinical ApplicationsApproved for treatment of relapsing forms of multiple sclerosis
Dosage0.5 mg/day (standard clinical dose)

Fingolimod undergoes phosphorylation in vivo to form fingolimod-phosphate, which is the active metabolite responsible for the compound's immunomodulatory effects .

Comparative Properties

When comparing Fingolimod-d4 with the parent compound, several important similarities and differences emerge:

PropertyFingolimodFingolimod-d4
Molecular Weight307.5 g/mol311.5 g/mol
Pharmacological ActivityActive S1P modulatorSame as parent (in theory)
MetabolismUndergoes phosphorylationSame metabolic pathways expected
Chromatographic BehaviorReference retention timeNearly identical to parent
Mass Spectrometric ProfileBase peak pattern+4 Da mass shift in fragment ions
Primary UseTherapeutic agentAnalytical standard

The structural similarity ensures comparable physicochemical properties, while the mass difference enables differentiation in mass spectrometric analysis .

Research Findings

Research involving Fingolimod-d4 has primarily focused on analytical method development rather than pharmacological investigations, as the compound serves primarily as an analytical tool.

Analytical Method Development

Fingolimod-d4 has been instrumental in developing sensitive and accurate methods for fingolimod quantification:

  • LC-MS/MS methods utilizing Fingolimod-d4 have achieved detection limits in the picogram range

  • Validated bioanalytical procedures have been established for measuring fingolimod in plasma, cerebrospinal fluid, and tissue samples

  • Metabolite profiling studies have benefited from the availability of this deuterated standard

These analytical advances have supported both clinical and research applications, enabling precise measurement of fingolimod concentrations in various biological matrices .

Clinical ParameterFinding
Optimal Dosage0.5 mg/day remains the optimal dose for RRMS patients
Efficacy MarkersReduction in annualized relapse rate (ARR) and EDSS progression
Relapse PreventionFingolimod 0.5 mg shown to produce RR: 1.26 [1.14, 1.40], p<0.0001
MRI OutcomesIncreased number of patients free of gadolinium-enhanced lesions in T1 (RR: 1.26 [1.14, 1.40], p<0.0001)
Disability ProgressionΔEDSS: −0.09 (−0.16, −0.02), p=0.01 for 0.5 mg dose

These clinical outcomes highlight the importance of precise dosing and monitoring of fingolimod in therapeutic applications, which in turn depends on accurate analytical methods utilizing standards like Fingolimod-d4 .

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